2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-methylheptanoic acid
Description
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-6-methylheptanoic acid is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Its structure features a branched aliphatic chain with a methyl group at the sixth carbon of the heptanoic acid backbone. The Fmoc group serves as a temporary protecting group for the amine during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine) .
Properties
Molecular Formula |
C23H27NO4 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methylheptanoic acid |
InChI |
InChI=1S/C23H27NO4/c1-15(2)8-7-13-21(22(25)26)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,7-8,13-14H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
BCFOJZGWYJDLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Amino Acid
The amino acid, 2-amino-6-methylheptanoic acid, can be synthesized through various methods, including the use of chiral auxiliaries or asymmetric synthesis techniques to achieve the desired stereochemistry.
Introduction of the Fmoc Group
The Fmoc group is introduced using Fmoc-OSu (9-fluorenylmethoxycarbonyl succinimide), which reacts with the amino group of the amino acid to form the protected compound. This reaction typically occurs in a solvent like dichloromethane (DCM) with a base such as diisopropylethylamine (DIPEA) to facilitate the coupling.
Detailed Synthesis Protocol
Synthesis of 2-Amino-6-methylheptanoic Acid :
- This step involves the synthesis of the amino acid backbone. The specific method can vary depending on the desired stereochemistry and starting materials.
-
- The protected amino acid can be purified using column chromatography or crystallization.
In Vivo Formulation
For in vivo studies, the compound can be formulated using solvents like DMSO, followed by dilution with other solvents such as PEG300, Tween 80, and water to achieve a clear solution. The exact formulation may vary based on the specific requirements of the experiment and the solubility of the compound.
Chemical Reactions Analysis
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-methylheptanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, which is a common step in peptide synthesis.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present in the molecule.
Coupling Reactions: It is often used in peptide coupling reactions where the amino group is activated and reacts with carboxyl groups of other amino acids to form peptide bonds.
Common reagents used in these reactions include bases like piperidine for deprotection, and coupling agents like dicyclohexylcarbodiimide (DCC) for peptide bond formation . The major products formed from these reactions are peptides and proteins with specific sequences and structures .
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-methylheptanoic acid is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-methylheptanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions . When the Fmoc group is removed, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide or protein .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and analogous Fmoc-protected amino acids:
Table 1: Comparison of Key Fmoc-Protected Amino Acid Derivatives
Structural and Functional Analysis
Backbone Length and Branching: The target compound’s 7-carbon heptanoic acid chain with a 6-methyl branch distinguishes it from shorter-chain analogs like Fmoc-B-OH (6 carbons, linear) . In contrast, unsaturated derivatives (e.g., hept-6-enoic acid) introduce planar rigidity via alkene groups, altering peptide conformation .
Functional Group Variations: Methoxy-substituted analogs (e.g., 4-methoxybutanoic acid) modulate solubility and electronic properties, favoring interactions with polar targets . Amide-linked derivatives (e.g., 6-[5-(Fmoc-amino)pentanamido]-2-methylheptanoic acid) add complexity for constrained peptide architectures, though synthesis requires additional steps .
Synthetic Considerations :
- The target compound’s synthesis likely follows standard Fmoc-protection protocols (e.g., DCC/HOBt-mediated coupling) . However, the methyl branch may reduce crystallinity, complicating purification compared to linear analogs.
- Unsaturated analogs require controlled conditions to preserve alkene geometry during deprotection .
Applications in Peptide Design: The 6-methylheptanoic acid backbone is suited for mimicking lipidated proteins or enhancing membrane permeability in drug candidates. Comparatively, Fmoc-B-OH (norleucine) is a cost-effective alternative for general hydrophobicity without steric challenges .
Research Findings and Challenges
- Synthetic Yields: Branched Fmoc-amino acids like the target compound often exhibit lower yields (e.g., 38–60%) compared to linear derivatives (70–85%) due to steric hindrance .
- Biological Performance: Methyl branching in heptanoic acid derivatives has shown improved metabolic stability in preclinical studies, though bioavailability varies with backbone length .
- Safety Data: Limited toxicity information exists for most Fmoc derivatives, necessitating standard precautions (e.g., PPE, ventilation) .
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-methylheptanoic acid, commonly referred to as Fmoc-amino acid, is a compound of significant interest in biological and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 365.42 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis due to its stability and ease of removal.
| Property | Value |
|---|---|
| Molecular Formula | C22H23NO4 |
| Molecular Weight | 365.42 g/mol |
| Boiling Point | Not specified |
| CAS Number | 1093645-21-6 |
| InChI Key | LRSIYGFZZWFAAI-HXUWFJFHSA-N |
The biological activity of this compound primarily arises from its ability to interact with various biological targets:
- Enzyme Inhibition : The fluorenyl group enhances the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in enzymes. This can lead to inhibition of enzyme activity, which is crucial in metabolic pathways.
- Receptor Binding : The structural features allow for specific binding to receptors, potentially modulating signal transduction pathways. This can influence cellular responses and has implications in drug design.
Biological Activity Studies
Several studies have highlighted the potential biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that derivatives of Fmoc-amino acids exhibit significant antibacterial properties. For instance, modifications to the fluorenyl group can enhance the efficacy against specific bacterial strains.
- Neuroprotective Effects : Some analogs have shown promise in protecting neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by influencing cytokine production, which could be beneficial in treating inflammatory diseases.
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry evaluated the enzyme inhibition properties of Fmoc-amino acids. The findings demonstrated that specific structural modifications could enhance inhibitory effects on target enzymes involved in cancer metabolism.
Case Study 2: Neuroprotection
In a study reported by Neuroscience Letters, researchers investigated the neuroprotective effects of Fmoc derivatives on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death, highlighting the potential for therapeutic applications in neurodegenerative disorders.
Case Study 3: Anti-inflammatory Mechanisms
Research published in Clinical Immunology examined the anti-inflammatory effects of Fmoc-amino acids. The study found that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro, suggesting their utility in managing inflammatory conditions.
Q & A
Q. What is the role of the Fmoc group in peptide synthesis involving 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-methylheptanoic acid?
The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino acid’s α-amino group during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other side-chain protecting groups intact. This compound’s branched alkyl chain (6-methylheptanoic acid) may enhance solubility in organic solvents, facilitating coupling reactions .
Q. What methods are recommended for purifying this compound after synthesis?
Purification typically employs reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and gradients of acetonitrile/water with 0.1% trifluoroacetic acid (TFA). Preparative TLC or flash chromatography with silica gel and dichloromethane/methanol mixtures (9:1 v/v) can also isolate the product. Purity (>95%) is confirmed via analytical HPLC and mass spectrometry .
Q. How can researchers confirm the identity and purity of this compound post-synthesis?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra verify structural integrity. For example, the Fmoc group shows aromatic protons at δ 7.3–7.8 ppm and a characteristic methylene signal at δ 4.2–4.4 ppm.
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion).
- Melting Point: Consistency with literature values (if available) ensures purity .
Advanced Research Questions
Q. How can coupling efficiency be optimized in solid-phase synthesis using this compound?
- Coupling Agents: Use carbodiimides (e.g., DIC or EDCI) with activators like HOBt or OxymaPure to minimize racemization.
- Solvent Choice: Anhydrous DMF or DCM enhances reagent solubility.
- Temperature: Perform reactions at 0–4°C to suppress side reactions.
- Monitoring: Kaiser test or TLC (silica gel, ninhydrin staining) detects free amines, indicating incomplete coupling .
Q. How should researchers analyze contradictions in NMR data for this compound?
Contradictions (e.g., unexpected splitting or shifts) may arise from:
- Steric Hindrance: The 6-methylheptanoic acid side chain could cause anisotropic effects.
- Dynamic Exchange: Rotameric states of the Fmoc group may lead to broadened signals. Use variable-temperature NMR (e.g., 25°C to 60°C) to resolve splitting.
- Impurities: Recrystallize from ethanol/water or re-purify via RP-HPLC .
Q. What strategies mitigate racemization during synthesis of Fmoc-protected derivatives?
- Low-Temperature Conditions: Conduct coupling at 0–4°C.
- Racemization-Suppressing Additives: Use HOBt, OxymaPure, or phosphonium salts (e.g., PyBOP).
- Short Reaction Times: Limit activation steps to <30 minutes.
- Chiral HPLC: Monitor enantiomeric excess (ee) using a chiral stationary phase (e.g., Chiralpak AD-H) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
